2-Iodo-3'-methylbenzophenone
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Overview
Description
2-Iodo-3’-methylbenzophenone is a chemical compound that belongs to the family of benzophenones. It is characterized by the presence of an iodine atom at the second position and a methyl group at the third position on the benzene ring attached to the carbonyl group. This compound is a yellow crystalline solid and is commonly used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3’-methylbenzophenone can be achieved through several synthetic routes. One common method involves the iodination of 3’-methylbenzophenone using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically carried out in an organic solvent like acetic acid or dichloromethane under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of 2-Iodo-3’-methylbenzophenone may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-3’-methylbenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxyl group under strong oxidizing conditions.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Reactions: Formation of various substituted benzophenones.
Oxidation Reactions: Formation of 2-Iodo-3’-carboxybenzophenone.
Reduction Reactions: Formation of 2-Iodo-3’-methylbenzyl alcohol.
Scientific Research Applications
2-Iodo-3’-methylbenzophenone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-Iodo-3’-methylbenzophenone involves its interaction with specific molecular targets and pathways. The iodine atom and the carbonyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 2-Iodo-4’-methylbenzophenone
- 2-Iodo-3’-ethylbenzophenone
- 2-Bromo-3’-methylbenzophenone
Comparison: 2-Iodo-3’-methylbenzophenone is unique due to the specific positioning of the iodine and methyl groups, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for specific research and industrial applications .
Properties
IUPAC Name |
(2-iodophenyl)-(3-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO/c1-10-5-4-6-11(9-10)14(16)12-7-2-3-8-13(12)15/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNZHFPSYPVQIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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